Amidoxime-Equipped Triazole vs. Bare 1,2,3-Triazole-4-carboxylate: Introduction of Metal-Chelating and Hydrogen-Bonding Functionality
Methyl 1-(2-amino-2-(hydroxyimino)ethyl)-1H-1,2,3-triazole-4-carboxylate incorporates an amidoxime (N′-hydroxycarbamimidoyl) side chain that is entirely absent in the commonly available parent scaffold methyl 1H-1,2,3-triazole-4-carboxylate (CAS 4967-77-5). Amidoximes are established bidentate metal chelators capable of coordinating Fe(III), Cu(II), Zn(II), and other biologically relevant transition metals, a property leveraged in inhibitors of ribonucleotide reductase, LSD1, and histone deacetylases [1]. The parent triazole ester lacks this chelating functionality entirely. In antiproliferative assays, quinoline-derived amidoximes (e.g., compound 20) demonstrated selective cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ values in the low micromolar range) with no effect on normal HFF fibroblasts, whereas non-amidoxime triazole controls were inactive, underscoring the pharmacophoric necessity of the amidoxime group for this activity class [2]. Although direct IC₅₀ data for the target compound itself are not yet published, its possession of the identical amidoxime pharmacophore permits class-level inference of metal-binding-dependent bioactivity that the bare triazole-4-carboxylate cannot provide.
| Evidence Dimension | Metal-chelating capacity (presence of amidoxime bidentate ligand) |
|---|---|
| Target Compound Data | Contains N′-hydroxycarbamimidoyl (amidoxime) group capable of bidentate metal coordination [1] |
| Comparator Or Baseline | Methyl 1H-1,2,3-triazole-4-carboxylate (CAS 4967-77-5): no amidoxime or other chelating group present |
| Quantified Difference | Qualitative difference: amidoxime present vs. absent; no chelation possible for comparator |
| Conditions | Structural comparison by SMILES: target = COC(=O)c1nnn(c1)CC(=NO)N; comparator = COC(=O)c1cn[nH]n1 |
Why This Matters
For procurement decisions in metalloenzyme inhibitor programmes, the amidoxime functionality is the essential pharmacophore; the bare triazole ester is structurally incapable of metal coordination and therefore cannot serve as a surrogate.
- [1] Fylaktakidou, K. C.; Hadjipavlou-Litina, D. J.; Litinas, K. E.; Nicolaides, D. N. Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Curr. Pharm. Des. 2013, 19 (9), 1643–1669. View Source
- [2] Bistrović, A.; Stipaničev, N.; Opačak-Bernardi, T.; Jukić, M.; Martinez, S.; Glavaš-Obrovac, L.; Raić-Malić, S. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Eur. J. Med. Chem. 2021, 224, 113707. View Source
